Ethyl hydrazinoacetate hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-hydrazinylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZRIIPYFPIKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989345 | |
| Record name | Ethyl hydrazinylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-92-2 | |
| Record name | Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6945-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6945-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6945-92-2 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl hydrazinylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hydrazinoacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Process Optimization
Historical Perspectives on Ethyl Hydrazinoacetate Hydrochloride Synthesis
The development of synthetic routes to this compound has seen a progression from early laboratory-scale preparations to more refined and efficient industrial processes.
The drive for more economical and safer processes led to the development of synthetic routes more amenable to industrial scale-up. A significant advancement was the development of a process starting from chloroacetic acid. This method, while still involving multiple transformations, laid the groundwork for more streamlined industrial syntheses. google.com The process involved an initial reaction of chloroacetic acid with sodium hydroxide to form sodium chloroacetate. This intermediate was then reacted with hydrazine (B178648) hydrate in the presence of sodium hydroxide. The final steps involved acidification and esterification to yield this compound. google.com This evolution marked a shift towards using more accessible and less hazardous starting materials, and it set the stage for further process optimization to improve yield and purity for industrial demands. google.comgoogle.com
Contemporary Synthetic Pathways and Mechanistic Considerations
Modern synthetic approaches to this compound have focused on optimizing reaction conditions and improving the efficiency of isolation and purification. The reaction of chloroacetic acid with hydrazine hydrate under alkaline conditions has become a prominent and widely applied method. google.com
This contemporary pathway involves the initial reaction of chloroacetic acid with an alkali, such as sodium hydroxide, to form the corresponding sodium salt. This is followed by a nucleophilic substitution reaction with hydrazine hydrate to produce sodium hydrazinoacetate. The final step is an esterification reaction in the presence of ethanol and dry hydrogen chloride to yield the target compound, this compound. google.com
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while ensuring a safe and cost-effective process.
Temperature: The initial reaction between chloroacetic acid, hydrazine hydrate, and an alkali is typically carried out at a controlled temperature range of 0 to 25 °C. google.com Maintaining the temperature within this range is important for controlling the exothermic nature of the reaction and minimizing the formation of side products.
Stoichiometry: The molar ratio of the reactants plays a significant role in the efficiency of the synthesis. An optimized molar ratio of chloroacetic acid to alkali to hydrazine hydrate has been reported to be in the range of 1-1.5 : 1 : 2-2.2. google.com The concentration of hydrazine hydrate used can also be varied, with concentrations ranging from 40% to 90% being reported. google.com
Solvents: While the initial reaction to form sodium hydrazinoacetate is often carried out in an aqueous medium, the subsequent esterification step utilizes absolute ethanol. The use of absolute ethanol is critical to drive the esterification equilibrium towards the product and to facilitate the precipitation of the final hydrochloride salt. google.com
Table 1: Optimized Reaction Parameters for the Synthesis of this compound
| Parameter | Optimized Range/Value | Reference |
| Reaction Temperature | 0 - 25 °C | google.com |
| Molar Ratio (Chloroacetic Acid:Alkali:Hydrazine Hydrate) | 1-1.5 : 1 : 2-2.2 | google.com |
| Hydrazine Hydrate Concentration | 40 - 90% | google.com |
| Esterification Solvent | Absolute Ethanol | google.com |
Effective isolation and purification are essential to obtain this compound of high purity, which is often required for its use in pharmaceutical synthesis.
The typical isolation procedure following the esterification reaction involves filtration to separate the product from the reaction mixture, which also contains sodium chloride as a byproduct. The difference in solubility between this compound and sodium chloride in hot ethanol is exploited during this separation. google.com
The filtrate, containing the dissolved product, is then cooled to induce crystallization. The crystallized this compound is collected by filtration. To achieve higher purity, recrystallization from absolute ethanol can be performed. This process helps to remove any remaining impurities. google.com The final product is then dried to remove any residual solvent. google.com The filtrate from the crystallization step can be distilled to recover diluted ethanol, which can be dehydrated and recycled, adding to the economic efficiency of the process. google.com
Table 2: Summary of Isolation and Purification Steps
| Step | Description | Purpose | Reference |
| Filtration (Hot) | The reaction mixture is filtered while hot. | To separate the insoluble byproduct (sodium chloride) from the ethanolic solution of the product. | google.com |
| Cooling & Crystallization | The filtrate is cooled. | To induce the crystallization of this compound. | google.com |
| Filtration (Cold) | The crystallized product is collected by filtration. | To isolate the solid product from the mother liquor. | google.com |
| Recrystallization | The crude product is dissolved in a minimal amount of hot absolute ethanol and allowed to cool and recrystallize. | To achieve high purity by removing soluble impurities. | google.com |
| Drying | The purified crystals are dried under appropriate conditions. | To remove residual solvent. | google.com |
| Solvent Recovery | The filtrate is distilled. | To recover and recycle ethanol, improving process economy. | google.com |
Reaction of Chloroacetic Acid with Hydrazine Hydrate under Alkaline Conditions
Strategic Application of Protecting Groups in Synthesis
The use of protecting groups is a fundamental strategy in the synthesis of complex molecules like this compound, preventing unwanted side reactions and enabling selective transformations. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the hydrazine moiety due to its stability under various conditions and its straightforward removal under acidic conditions. umich.edusemanticscholar.org
Mono-Boc protection of hydrazine is a key step in the synthesis utilizing ethyl chloroacetate or bromoacetate. The introduction of a single Boc group onto one of the nitrogen atoms of hydrazine, in the form of tert-butyl carbazate, allows for the selective alkylation of the other nitrogen atom. google.com This strategy is crucial for achieving the desired product without the formation of di-substituted or other side products. The Boc group effectively deactivates the protected nitrogen, directing the electrophilic attack of the ethyl haloacetate to the unprotected nitrogen atom. This selective functionalization is a cornerstone of this synthetic route, ensuring high yields of the desired intermediate. google.com
While not directly applied in the primary synthesis of this compound, tri-Boc protection strategies are relevant in the broader context of synthesizing more complex hydrazine derivatives. In these strategies, all three positions of a hydrazine derivative can be protected with Boc groups. This approach is particularly useful when multiple reactive sites need to be masked to allow for specific chemical modifications elsewhere in the molecule. The differential lability of the Boc groups can sometimes be exploited for sequential deprotection and functionalization, offering a pathway to highly substituted and complex hydrazine-containing compounds.
Considerations for Scalable and Sustainable Production
The industrial production of this compound necessitates synthetic methods that are not only high-yielding but also economically viable and environmentally sustainable.
Waste Stream Minimization and By-product Management
The industrial synthesis of this compound, like many chemical processes, presents challenges related to waste generation and environmental impact. Traditional manufacturing methods have been noted for producing significant quantities of waste residues, leading to environmental concerns and low raw material utilization rates google.comgoogle.com. Consequently, modern process optimization focuses heavily on the principles of green chemistry to mitigate these issues through effective waste stream minimization and by-product management organic-chemistry.orgmdpi.com.
A primary by-product in the common synthesis route starting from chloroacetic acid and hydrazine hydrate is sodium chloride (NaCl) google.comalfa-industry.com. The formation of this inorganic salt is an intrinsic part of the reaction. Management of this by-product is typically achieved through physical separation. Leveraging the differential solubility of the product and the salt in hot ethanol, the sodium chloride can be isolated as a solid filter cake, while the desired this compound remains dissolved in the ethanol filtrate google.com.
A key strategy for minimizing the waste stream involves the recovery and recycling of solvents. In this synthetic process, ethanol is a major component of the liquid phase. After the crystallization and separation of the final product, the resulting mother liquor contains a significant amount of diluted ethanol. Through distillation, this ethanol can be recovered from leftover materials google.com. The recovered diluted ethanol is then dehydrated to produce absolute ethanol, which is of sufficient purity to be reused in subsequent batches. This recycling loop significantly reduces solvent consumption and waste discharge, thereby lowering production costs and the environmental footprint of the process google.com.
Table 1: Waste Stream and By-product Management Strategies
| Waste/By-product | Source in Process | Management Strategy | Outcome |
|---|---|---|---|
| Sodium Chloride (solid) | Reaction of chloroacetic acid, hydrazine hydrate, and sodium hydroxide. | Filtration from hot ethanol solution. | Separation of by-product from the main product stream google.com. |
| Diluted Ethanol (liquid) | Mother liquor after product crystallization. | Distillation and subsequent dehydration. | Recovery of absolute ethanol for reuse in the synthesis process google.com. |
| Distillation Residue | Bottoms from ethanol recovery distillation. | Reintroduction into the next production batch. | Recovery of unreacted materials and product, increasing overall yield google.com. |
| Aqueous Waste | Water generated during the reaction and separations. | Concentration under reduced pressure. | Removal of water prior to the esterification step to drive the reaction google.com. |
The application of green chemistry principles, such as maximizing atom economy and implementing solvent recycling, is crucial for the sustainable production of this compound. Methodologies that incorporate these strategies demonstrate improved efficiency and reduced environmental impact compared to unoptimized processes.
Table 2: Comparison of Traditional vs. Optimized Synthesis Process
| Parameter | Traditional Process | Optimized Process with Recycling |
|---|---|---|
| Solvent Management | Single-pass use of ethanol, leading to high consumption and waste. | Ethanol is recovered from the mother liquor via distillation and reused google.com. |
| By-product Handling | Sodium chloride is filtered but solvent from the cake may be lost. | Efficient separation of sodium chloride with recovery of entrained solvent. |
| Material Efficiency | Unreacted materials in the filtrate are discarded as waste. | Distillation residues containing raw materials are fed back into the process google.com. |
| Environmental Impact | High volume of waste residues and solvent emissions google.comgoogle.com. | Reduced waste discharge and lower consumption of raw materials google.com. |
Future advancements in this area may involve exploring alternative, greener solvents or developing catalytic systems that can further reduce waste and enhance reaction efficiency egranth.ac.inchemmethod.com.
Chemical Reactivity and Derivatization Chemistry
Fundamental Reactivity Patterns
Ethyl hydrazinoacetate hydrochloride possesses distinct nucleophilic and electrophilic centers, which govern its chemical behavior. The primary site of nucleophilicity is the terminal nitrogen atom of the hydrazine (B178648) moiety (-NH2). The lone pair of electrons on this nitrogen atom readily participates in reactions with electrophilic species. This nucleophilic character is the basis for its most common application in the formation of hydrazones through condensation with aldehydes and ketones.
Conversely, the compound also exhibits electrophilic properties. The carbonyl carbon of the ethyl ester group is electron-deficient due to the polarization of the carbon-oxygen double bond and the inductive effect of the adjacent oxygen atom. This electrophilic center can be susceptible to attack by strong nucleophiles, potentially leading to hydrolysis or transesterification reactions under appropriate conditions. However, the nucleophilicity of the hydrazine group is the dominant feature of the molecule's reactivity.
A cornerstone of the reactivity of this compound is its facile condensation reaction with a wide array of carbonyl compounds, including aldehydes and ketones, to yield hydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration.
The reaction is typically carried out in a suitable solvent, such as ethanol, and can be catalyzed by the addition of a small amount of acid. The initial step involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the stable C=N double bond characteristic of a hydrazone. The general mechanism for this reaction is a well-established process in organic chemistry.
Synthesis of Structurally Diverse Organic Derivatives
The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of structurally diverse organic molecules, particularly those incorporating a hydrazone linkage.
A significant application of this compound is in the synthesis of N-heteroaromatic hydrazone ligands. These compounds are of considerable interest in coordination chemistry due to their ability to act as chelating agents for various metal ions. The synthesis of these ligands is readily achieved through the condensation reaction of this compound with N-heteroaromatic aldehydes or ketones.
The reaction of this compound with 2-pyridinecarboxaldehyde yields the corresponding N-heteroaromatic hydrazone, ethyl 2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetate. This synthesis is typically performed by refluxing equimolar amounts of the reactants in a solvent like ethanol. The resulting hydrazone can be isolated as a stable crystalline solid.
Table 1: Synthesis and Spectroscopic Data for Ethyl 2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetate
| Parameter | Value |
| Reactants | This compound, 2-Pyridinecarboxaldehyde |
| Solvent | Ethanol |
| Reaction Conditions | Reflux |
| Product Name | Ethyl 2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetate |
| Yield | Not explicitly reported in the provided search results. |
| ¹H NMR (CDCl₃, δ/ppm) | 1.32 (t, 3H, CH₃), 4.27 (q, 2H, OCH₂), 4.40 (d, 2H, NCH₂), 7.25-7.35 (m, 2H, Ar-H), 7.70-7.80 (m, 2H, Ar-H), 8.05 (s, 1H, CH=N), 8.60 (d, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, δ/ppm) | 14.2, 53.0, 61.8, 121.7, 124.5, 136.6, 144.1, 149.5, 153.2, 170.5 |
| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1740 (C=O, ester), ~1600 (C=N) |
Similarly, the condensation of this compound with 2-acetylpyridine produces the hydrazone derivative, ethyl 2-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)acetate. This reaction also proceeds readily in ethanol under reflux conditions. The presence of the methyl group in 2-acetylpyridine introduces an additional structural feature to the resulting hydrazone ligand.
Table 2: Synthesis and Spectroscopic Data for Ethyl 2-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)acetate
| Parameter | Value |
| Reactants | This compound, 2-Acetylpyridine |
| Solvent | Ethanol |
| Reaction Conditions | Reflux |
| Product Name | Ethyl 2-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)acetate |
| Yield | Not explicitly reported in the provided search results. |
| ¹H NMR (DMSO-d₆, δ/ppm) | 1.21 (t, 3H, CH₃-ester), 2.30 (s, 3H, CH₃-imine), 4.15 (q, 2H, OCH₂), 4.45 (s, 2H, NCH₂), 7.30-7.40 (m, 1H, Ar-H), 7.75-7.85 (m, 1H, Ar-H), 8.00 (d, 1H, Ar-H), 8.55 (d, 1H, Ar-H), 10.4 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, δ/ppm) | 12.0, 14.1, 52.1, 60.8, 120.2, 124.1, 136.7, 148.8, 149.2, 154.5, 170.1 |
| IR (KBr, cm⁻¹) | ~3250 (N-H), ~1735 (C=O, ester), ~1590 (C=N) |
Cyclization Reactions to Form Heterocyclic Systems
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. The hydrazine functionality is key to forming rings through cyclocondensation reactions with appropriate bifunctional electrophiles.
The most common method for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound (or a synthetic equivalent), a process known as the Knorr pyrazole synthesis. beilstein-journals.org this compound serves as the N-substituted hydrazine component in this reaction. The reaction with a β-keto ester, for example, proceeds via initial hydrazone formation followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov
A significant challenge in the synthesis of pyrazoles using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds is the control of regioselectivity. beilstein-journals.org The reaction can potentially yield two different regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the substituted nitrogen of the hydrazine and which undergoes the subsequent ring-closing attack by the terminal nitrogen. The reaction conditions, solvent, and the steric and electronic nature of the substituents on both reactants can influence the isomeric ratio. Multi-component reactions have also been developed as efficient, one-pot procedures for synthesizing highly substituted pyrazoles. beilstein-journals.org
Table 3: Pyrazole Synthesis via Cyclocondensation
| Hydrazine Component | Dicarbonyl Component | Product | Key Aspect |
| This compound | Unsymmetrical β-keto ester | Mixture of regioisomeric pyrazoles | Regioisomeric control is a key challenge. beilstein-journals.org |
| Hydrazine / Phenylhydrazine | 1,3-Diketone | Substituted Pyrazole | Classic Knorr pyrazole synthesis. |
| Hydrazine-HCl | Enaminone / Benzaldehyde | 1-H-Pyrazole | Multicomponent synthesis. |
The synthesis of the fused imidazo[1,2-b]pyrazole heterocyclic system can be achieved through multi-step synthetic sequences. A common strategy is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which involves an aminopyrazole, an aldehyde, and an isocyanide. nih.gov
To utilize this compound for this purpose, it would first be used to construct a suitable 5-aminopyrazole precursor. This can be accomplished by reacting it with an activated methylene compound, such as ethoxymethylenemalononitrile. The resulting 5-aminopyrazole, bearing the carboxymethyl ester substituent on the ring nitrogen, can then undergo the GBB reaction. To obtain the final imidazo[1,2-b]pyrazol-2-one, a subsequent oxidation or rearrangement step would be necessary to introduce the carbonyl group at the 2-position of the imidazo ring. The development of one-pot sequential protocols has made the synthesis of the core imidazo[1,2-b]pyrazole library more efficient. nih.gov
Table 4: Synthetic Approach to Imidazo[1,2-b]pyrazoles
| Reaction Type | Reactants | Intermediate/Product | Reference Method |
| Pyrazole Formation | This compound, Ethoxymethylenemalononitrile | 5-Aminopyrazole derivative | Standard pyrazole synthesis |
| GBB Reaction | 5-Aminopyrazole, Aldehyde, Isocyanide | 1H-Imidazo[1,2-b]pyrazole | Groebke–Blackburn–Bienaymé reaction. nih.gov |
Thienopyrazoles, which are fused thiophene and pyrazole ring systems, can be synthesized by constructing the pyrazole ring onto a pre-existing thiophene core. A versatile starting material for the thiophene component is a 2-aminothiophene, often prepared via the Gewald aminothiophene synthesis. wikipedia.orgnih.gov This reaction typically involves a ketone, an active methylene nitrile, and elemental sulfur. wikipedia.org
For the synthesis of a thienopyrazole, a thiophene derivative containing a 1,3-dicarbonyl relationship is required. For example, a β-keto ester appended to a thiophene ring can serve as the precursor. The cyclocondensation of this thiophene-based β-keto ester with this compound would proceed in a manner analogous to the Knorr pyrazole synthesis, leading directly to the formation of the fused thieno[x,y-c]pyrazole system. The specific isomer formed depends on the positions of the keto and ester groups on the thiophene ring.
Table 5: General Strategy for Thienopyrazole Synthesis
| Thiophene Precursor | Hydrazine Source | Product | Synthetic Method |
| Thiophene-based β-keto ester | This compound | Thienopyrazole derivative | Cyclocondensation |
| 2-Aminothiophene-3-carbonitrile | N/A | Building block for fused systems | Gewald Reaction. wikipedia.orgnih.gov |
The synthesis of the six-membered pyridazine ring generally involves the reaction of a hydrazine with a 1,4-dicarbonyl compound or a synthetic equivalent, such as a γ-keto ester or a γ-keto acid. chemtube3d.com this compound can act as the N-N component for the construction of the pyridazine ring.
The reaction with a γ-keto ester, for instance, would lead to the formation of a pyridazinone derivative. The reaction typically proceeds through the formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the terminal hydrazine nitrogen onto the ester carbonyl, with subsequent elimination of ethanol. The initial product is often a dihydropyridazine, which may be subsequently oxidized to the aromatic pyridazine. chemtube3d.com Efficient, modern synthetic methods, including copper-promoted cyclizations of unsaturated hydrazones, have also been developed. organic-chemistry.org
Table 6: Pyridazine Ring Formation
| Dicarbonyl Precursor | Hydrazine Source | Product Type | Key Reaction |
| 1,4-Diketone | Hydrazine | Dihydropyridazine/Pyridazine | Cyclocondensation followed by oxidation. chemtube3d.com |
| γ-Keto ester | This compound | Pyridazinone derivative | Cyclocondensation |
| α-Keto ester / Ethyl malonyl chloride | Hydrazone | Pyridazinone derivative | Dieckmann cyclization. researchgate.net |
Synthesis of 1-Aminothiohydantoin Derivatives
The reaction of hydrazines with isothiocyanates is a well-established method for the synthesis of thiosemicarbazides, which can subsequently undergo cyclization to form various heterocyclic compounds, including 1-aminothiohydantoin derivatives. While direct literature on the synthesis of 1-aminothiohydantoin derivatives from this compound is not extensively detailed, the general reaction pathway can be described.
The synthesis commences with the nucleophilic addition of the terminal nitrogen atom of the hydrazino group of ethyl hydrazinoacetate to the electrophilic carbon atom of an isothiocyanate. This reaction is typically carried out in a suitable solvent, such as ethanol or acetonitrile, and may be conducted at room temperature or with gentle heating. The initial product of this reaction is a thiosemicarbazide intermediate.
Subsequent cyclization of the thiosemicarbazide can be induced under various conditions, often involving heating or the presence of a catalyst. The cyclization can proceed through an intramolecular nucleophilic attack of one of the nitrogen atoms onto the ester carbonyl group, leading to the formation of the 1-aminothiohydantoin ring system. The reaction is influenced by the nature of the substituent on the isothiocyanate and the specific reaction conditions employed. Metal ions can also induce the cyclization of thiosemicarbazones, which are closely related intermediates. nih.gov
A generalized scheme for this synthesis is presented below:
General Reaction Scheme:
Step 1: Formation of Thiosemicarbazide this compound + R-N=C=S → Ethyl 2-(4-substituted-thiosemicarbazido)acetate
Step 2: Cyclization to 1-Aminothiohydantoin Ethyl 2-(4-substituted-thiosemicarbazido)acetate → 1-Amino-3-substituted-2-thioxoimidazolidin-4-one + Ethanol
This reactivity highlights the utility of this compound as a precursor for the synthesis of functionalized five-membered heterocycles. arkat-usa.org
Preparation of Schiff Base Derivatives
The reaction of this compound with aldehydes or ketones provides a straightforward route to the synthesis of hydrazone Schiff bases. jptcp.com This condensation reaction typically involves the nucleophilic attack of the primary amino group of the hydrazine moiety on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. jptcp.com
The reaction is generally carried out in a suitable solvent, such as methanol or ethanol, and is often catalyzed by a few drops of a weak acid like glacial acetic acid. The reaction mixture is typically refluxed for a period of time to ensure complete reaction. The resulting Schiff base derivatives can often be isolated as crystalline solids upon cooling the reaction mixture.
The general synthetic approach is versatile, allowing for the preparation of a wide array of Schiff bases by varying the aldehyde or ketone reactant. These Schiff base ligands, derived from ethyl hydrazinoacetate, are of significant interest in coordination chemistry due to their ability to form stable complexes with various transition metal ions.
Coordination Chemistry: Metal Complex Formation and Structural Studies
The Schiff base ligands derived from this compound are excellent chelating agents for a variety of transition metal ions. The presence of multiple donor atoms, typically nitrogen and oxygen, allows these ligands to form stable coordination complexes. The coordination chemistry of these ligands has been explored with several transition metals, leading to the synthesis and characterization of novel metal complexes with interesting structural features and potential applications.
Design and Synthesis of Transition Metal Complexes
The design and synthesis of transition metal complexes with Schiff base ligands derived from this compound often involve a one-pot reaction or a stepwise approach. In the one-pot synthesis, the aldehyde or ketone, this compound, and the metal salt are reacted together in a suitable solvent. In the stepwise method, the Schiff base ligand is first synthesized and isolated, and then reacted with the metal salt to form the complex.
These complexes are typically characterized by various spectroscopic techniques, including Fourier-transform infrared (FTIR), UV-Visible, and nuclear magnetic resonance (NMR) spectroscopy, as well as elemental analysis and mass spectrometry. Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional structure of these complexes, providing valuable insights into the coordination geometry of the metal center and the bonding interactions within the molecule.
Several novel copper(II) complexes have been synthesized using Schiff base ligands derived from the condensation of this compound with various aldehydes and ketones. These complexes have been extensively studied to understand their structural and electronic properties.
The synthesis of these copper(II) complexes is generally achieved by reacting the pre-synthesized Schiff base ligand with a copper(II) salt, such as copper(II) chloride or copper(II) acetate, in a suitable solvent like ethanol or methanol. The reaction mixture is typically heated under reflux to facilitate complex formation.
X-ray crystallographic studies of some of these copper(II) complexes have revealed distorted square planar or square pyramidal geometries around the copper(II) center. The Schiff base ligand typically coordinates to the copper(II) ion in a bidentate or tridentate fashion, utilizing the azomethine nitrogen and other donor atoms present in the ligand structure.
Table 1: Selected Copper(II) Complexes and their Structural Features
| Ligand Precursors | Complex Formula | Coordination Geometry | Reference |
|---|---|---|---|
| 2-Pyridinecarboxaldehyde, Ethyl hydrazinoacetate | [CuCl₂(C₈H₁₁N₃O₂)] | Distorted Square Planar | google.com |
| 2-Acetylpyridine, Ethyl hydrazinoacetate | [CuCl₂(C₉H₁₃N₃O₂)] | Distorted Square Planar | google.com |
Palladium(II) complexes with Schiff base ligands derived from this compound have also been synthesized and characterized. These complexes are of interest due to the diverse coordination geometries that palladium(II) can adopt, most commonly square planar.
The synthesis of these palladium(II) complexes typically involves the reaction of a palladium(II) salt, such as potassium tetrachloropalladate(II) (K₂PdCl₄), with the Schiff base ligand in a suitable solvent. The resulting complexes are often stable, colored solids.
Spectroscopic studies, including ¹H NMR and ¹³C NMR, are crucial for characterizing these diamagnetic complexes. The coordination of the ligand to the palladium(II) center can be inferred from the chemical shift changes of the ligand protons and carbons upon complexation. The geometry of these complexes is often proposed to be square planar, which is characteristic of d⁸ palladium(II) ions.
The synthesis and characterization of platinum(II) complexes with hydrazide and carbazate ligands, which are structurally related to ethyl hydrazinoacetate, have been reported. ufla.brunesp.br While specific studies on platinum(II) complexes with Schiff bases derived directly from this compound are less common, the existing literature provides a basis for understanding their potential coordination behavior.
Platinum(II) complexes are typically synthesized by reacting a platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with the appropriate ligand. nih.gov These reactions often result in the formation of square planar complexes, a common geometry for d⁸ platinum(II) ions.
Characterization of these complexes relies heavily on spectroscopic methods. uobaghdad.edu.iq ¹⁹⁵Pt NMR spectroscopy is a particularly valuable tool for studying platinum(II) complexes, as the chemical shift is sensitive to the coordination environment of the platinum center. The synthesis of cis-[Pt(L)₂Cl₂] type complexes, where L is a carbazate or hydrazide ligand, has been described, with the ligands coordinating through their NH₂ groups. ufla.brunesp.br
Cadmium(II) Complexes
The coordination chemistry of Cadmium(II) with ligands derived from ethyl hydrazinoacetate often results in tetrahedral geometries. For instance, the reaction of Cd(II) with the non-hydrolysed condensation product of 2-acetylpyridine and ethyl hydrazinoacetate, specifically (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetic acid ethyl ester (aphaoet), yields a tetrahedral complex. tandfonline.com In this complex, the aphaoet ligand coordinates in a bidentate fashion. The remaining two coordination sites on the tetrahedral cadmium center are occupied by chloride (Cl⁻) and acetate (CH₃COO⁻) ions. tandfonline.com
The versatility of Cd(II) allows it to form complexes with various coordination numbers, typically ranging from four to six, and sometimes higher, leading to diverse structural architectures from simple mononuclear complexes to complex polymers. researchgate.netmdpi.com The preference for a particular geometry is influenced by factors such as the steric and electronic properties of the ligands involved. researchgate.net In the case of the aphaoet ligand, its coordination as a bidentate ligand leads to the formation of a stable four-coordinate complex. tandfonline.com
| Metal Ion | Ligand | Coordination Geometry | Ligand Coordination Mode | Reference |
|---|---|---|---|---|
| Cadmium(II) | (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetic acid ethyl ester (aphaoet) | Tetrahedral | Bidentate | tandfonline.com |
Zinc(II) Complexes
Zinc(II) complexes with ligands derived from ethyl hydrazinoacetate exhibit different structural features compared to their cadmium counterparts, even with similar ligands. When Zinc(II) reacts with the hydrolysed condensation product of 2-acetylpyridine and ethyl hydrazinoacetate, (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetate (apha), a tetrahedral complex is also formed. tandfonline.com However, in this instance, only a single apha ligand coordinates to the zinc center. This ligand acts in a tridentate manner, forming two five-membered chelate rings with the metal ion. tandfonline.com
The coordination chemistry of Zinc(II) is extensive, with complexes showing a variety of coordination geometries, including tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral, depending on the ligand's steric demands. nih.gov The ability of hydrazone-derived ligands to undergo keto-enol tautomerization allows them to coordinate as either neutral or anionic species, adding to their versatility. researchgate.netresearchgate.net In the complex with the apha ligand, the hydrolysis of the ethyl ester group to a carboxylate allows for this tridentate coordination, which is a key difference from the bidentate coordination seen in the non-hydrolysed cadmium complex. tandfonline.com
| Metal Ion | Ligand | Coordination Geometry | Ligand Coordination Mode | Reference |
|---|---|---|---|---|
| Zinc(II) | (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetate (apha) | Tetrahedral | Tridentate | tandfonline.com |
Rhenium(I) Complexes
Rhenium(I) tricarbonyl complexes, featuring the facial fac-[Re(CO)₃]⁺ core, are known for their rich photophysical properties and potential applications in areas like biological imaging. d-nb.infonih.gov These complexes are typically synthesized using precursors like Re(CO)₅Br or [Re(CO)₃(H₂O)₃]⁺. d-nb.info The coordination sphere is completed by various bidentate or tridentate ligands. While specific complexes using ethyl hydrazinoacetate derivatives are not extensively detailed in the provided literature, the general principles of Rhenium(I) coordination chemistry suggest their feasibility.
The characterization of these complexes relies heavily on spectroscopic methods. The formation of the fac-Re(CO)₃⁺ core is confirmed by strong infrared (IR) absorption bands typically found between 1880 and 2035 cm⁻¹. d-nb.infoliberty.edu The coordination of the organic ligand can be monitored by UV-Vis spectroscopy, where the appearance of a new absorption band is often assigned to a metal-to-ligand charge transfer (MLCT) transition. d-nb.info ¹H NMR spectroscopy is used to ascertain the purity and structure of the final diamagnetic complexes. d-nb.info Given the versatile coordinating ability of hydrazones derived from ethyl hydrazinoacetate, they could serve as suitable ligands for forming stable Rhenium(I) tricarbonyl complexes.
| Rhenium Core | Typical Precursors | Key Spectroscopic Features (IR) | Key Spectroscopic Features (UV-Vis) | Reference |
|---|---|---|---|---|
| fac-[Re(CO)₃]⁺ | Re(CO)₅Br, [Re(CO)₃(H₂O)₃]⁺ | Strong C=O stretching bands (1880-2035 cm⁻¹) | Metal-to-Ligand Charge Transfer (MLCT) bands | d-nb.info |
Cobalt(III) Complexes
Cobalt(III) forms stable octahedral complexes with the hydrolysed condensation product of 2-acetylpyridine and ethyl hydrazinoacetate, (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetate (apha). tandfonline.com The resulting complex has a mer-bis{apha}cobalt(III) configuration. In this structure, two tridentate apha ligands coordinate to the central cobalt ion. tandfonline.com Each ligand forms two five-membered chelate rings with the metal, leading to a highly stable octahedral geometry. tandfonline.com
The synthesis of such Co(III) complexes often involves the in situ formation of the ligand from its precursors. The resulting complexes are typically diamagnetic, which allows for detailed characterization by ¹H-NMR and ¹³C-NMR spectroscopy. tandfonline.com The formation of a stable, six-coordinate octahedral complex highlights the ability of the tridentate apha ligand to satisfy the coordination requirements of the Co(III) ion. tandfonline.com
| Metal Ion | Ligand | Coordination Geometry | Ligand Coordination Mode | Reference |
|---|---|---|---|---|
| Cobalt(III) | (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetate (apha) | Octahedral | Tridentate | tandfonline.com |
Analysis of Ligand Coordination Modes and Stereochemistry within Metal Complexes
Ligands derived from ethyl hydrazinoacetate demonstrate remarkable versatility in their coordination modes, which directly influences the stereochemistry and geometry of the resulting metal complexes. The key variables are the nature of the metal ion and whether the ethyl ester group of the ligand is hydrolysed.
A prime example is the comparison of complexes formed with the condensation product of 2-acetylpyridine and ethyl hydrazinoacetate. tandfonline.com
With Cobalt(III) , the ligand exists in its hydrolysed form, (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetate (apha). It acts as a tridentate ligand, coordinating through the pyridine nitrogen, the imine nitrogen, and a carboxylate oxygen. Two such ligands bind to a single Co(III) center to form a six-coordinate octahedral complex. tandfonline.com
With Zinc(II) , the ligand is also in its hydrolysed (apha) form and coordinates in the same tridentate fashion. However, only one ligand binds to the metal center, resulting in a four-coordinate tetrahedral complex. tandfonline.com
With Cadmium(II) , the ligand is in its non-hydrolysed ethyl ester form, (E)-2-[N′-(1-pyridin-2-yl-ethylidene)hydrazino]acetic acid ethyl ester (aphaoet). It functions as a bidentate ligand, with the ester oxygen not participating in coordination. This leads to a four-coordinate tetrahedral complex where other anions like chloride and acetate complete the coordination sphere. tandfonline.comresearchgate.net
Transition metal complexes can exhibit various forms of stereoisomerism, including geometric and optical isomerism. ntu.edu.sg For octahedral complexes, such as the Co(III) complex mentioned, geometric isomers (cis/trans or fac/mer) are possible. The reported complex adopts a meridional (mer) arrangement of the tridentate ligands. tandfonline.com Tetrahedral complexes with suitable ligand arrangements can be chiral and exhibit optical isomerism. ntu.edu.sg The specific stereochemistry is dictated by the coordination number and the nature of the ligands bound to the central metal. ntu.edu.sg
Biological and Biochemical Research Applications
Mechanistic Investigations of Biological Activity
The chemical properties of ethyl hydrazinoacetate hydrochloride make it a valuable tool for researchers investigating the mechanisms of biological processes. It has been instrumental in the development of targeted inhibitors and in probing the function of metabolic pathways.
This compound has been utilized in several studies focused on the inhibition and modulation of key enzymes involved in disease pathogenesis.
Cryptosporidium parvum is a protozoan parasite that causes the diarrheal disease cryptosporidiosis. chemdad.com This parasite relies on the enzyme inosine 5′-monophosphate dehydrogenase (IMPDH) for the synthesis of guanine nucleotides, which are essential for its survival and proliferation. chemdad.comillinois.edu The parasite's IMPDH, known as CpIMPDH, is a validated therapeutic target because Cryptosporidium cannot produce purine nucleotides de novo and must salvage them from the host, a process dependent on IMPDH activity. chemdad.com
In the quest for new therapeutic agents against cryptosporidiosis, researchers have synthesized and evaluated various inhibitors of CpIMPDH. This compound has been employed as a key reagent in the synthesis of pyrazole (B372694) derivatives, which are precursors to potent CpIMPDH inhibitors. chemdad.com Specifically, it is used in a condensation reaction with aldehyde precursors to form the pyrazole core of these inhibitory compounds. chemdad.com This synthetic strategy has led to the development of 4-oxo- benzopyrano[4,3-c]pyrazole derivatives that exhibit significant inhibitory activity against CpIMPDH. chemdad.com
One such study reported the synthesis of a series of compounds, with the most potent exhibiting an IC₅₀ value of 20 ± 4 nM against CpIMPDH. chemdad.com The table below summarizes the inhibitory activity of a selected compound from this series.
| Compound ID | Target Enzyme | Inhibitory Activity (IC₅₀) |
| 8k | Cryptosporidium parvum Inosine 5′-Monophosphate Dehydrogenase (CpIMPDH) | 20 ± 4 nM |
This table presents the inhibitory concentration (IC₅₀) of a potent 4-oxo- benzopyrano[4,3-c]pyrazole derivative against CpIMPDH. chemdad.com
Aldehyde dehydrogenase 1A1 (ALDH1A1) is an enzyme that is increasingly recognized as a marker for cancer stem cells, and its elevated activity is often associated with a poor prognosis in various cancers. scbt.com To better understand the role of ALDH1A1 in cancer biology, researchers have focused on developing activity-based sensors that can selectively detect and quantify the enzyme's activity in biological systems. scbt.com
One such sensor, named AlDeSense, was the first turn-on fluorescent probe developed with high selectivity for ALDH1A1. scbt.com The development of these molecular imaging tools is crucial as they report on the functional activity of the enzyme rather than just its presence. scbt.com In the synthesis of probes aimed at improving upon the initial AlDeSense, this compound was listed as a key material. scbt.com While the precise reaction involving this compound was not detailed, its inclusion in the materials section for the synthesis of these advanced probes underscores its role as a building block in creating sophisticated tools for biochemical research. scbt.com
These activity-based sensors have demonstrated significant utility in cancer research, enabling the imaging of ALDH1A1 activity in various cancer models, including leukemia, melanoma, and breast cancer, both ex vivo and in vivo. scbt.com
Information regarding the direct influence of this compound on the inhibition of protein farnesyltransferase is not available in the reviewed scientific literature.
This compound has been shown to perturb key metabolic pathways, providing researchers with a chemical tool to study their regulation and function.
Gluconeogenesis is a metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. It is a vital process for maintaining blood glucose levels. Ethyl hydrazinoacetate has been identified as a potent inhibitor of this pathway.
In studies using isolated rat hepatocytes, ethyl hydrazinoacetate was shown to strongly inhibit gluconeogenesis when L-lactate was the substrate. However, it did not inhibit glucose formation from pyruvate or fructose, indicating a specific site of action within the pathway. The compound also demonstrated partial inhibition of gluconeogenesis from polyols.
A notable characteristic of ethyl hydrazinoacetate's inhibitory effect is its consistency across a range of concentrations. Unlike some other inhibitors, increasing the concentration of ethyl hydrazinoacetate from 0.2 to 2 mM did not diminish its inhibitory effect on the utilization of ethanol or polyols.
The table below summarizes the observed effects of ethyl hydrazinoacetate on gluconeogenesis in rat hepatocytes.
| Substrate | Effect of Ethyl Hydrazinoacetate on Gluconeogenesis |
| L-lactate | Strong Inhibition |
| Pyruvate | No Inhibition |
| Fructose | No Inhibition |
| Polyols | Partial Inhibition |
This table outlines the inhibitory effects of ethyl hydrazinoacetate on glucose production from various substrates in a cellular model of gluconeogenesis.
Metabolic Pathway Perturbation Studies
Impact on Ethanol Oxidation Pathways
No specific research findings detailing the impact of this compound on ethanol oxidation pathways were available in the provided search results.
Role as an Inhibitor in the Diaminopimelate Pathway to L-Lysine
Information regarding the role of this compound as an inhibitor in the diaminopimelate pathway to L-Lysine could not be found in the provided search results.
Protein Interaction and Chemical Functionalization Research
No studies detailing the non-specific binding interactions of this compound with model proteins such as Ovalbumin or Human Serum Albumin were identified in the search results.
This compound is utilized as a nucleophilic reagent in the innovative field of protein engineering, specifically in a technique combining intein-mediated ligation with yeast surface display. This method provides a streamlined alternative to traditional protein modification, which typically requires soluble, purified proteins. nih.gov
The core of this technique involves displaying a target protein on the surface of a yeast cell as a fusion with an intein—a protein element that can catalyze its own excision from a precursor protein. nih.gov The intein facilitates a key chemical transformation, an N- to S-acyl shift, which creates a reactive thioester bond linking the target protein to the intein. nih.govnih.gov
This thioester is susceptible to attack by a nucleophile, such as a hydrazine (B178648) derivative. nih.govnih.gov When this compound or a similar hydrazine-containing compound is introduced, it attacks the thioester linkage. This reaction simultaneously cleaves the target protein from the intein (and thus from the yeast cell surface) and attaches a new chemical group—in this case, a hydrazide moiety—to the C-terminus of the protein. nih.govnih.gov
This process effectively releases the protein from the yeast surface into the supernatant, ready for subsequent applications without the need for complex protein purification steps. The functionalized proteins can then be used for immobilization on surfaces for applications like creating antibody microarrays. nih.gov This integration of intein-mediated release and functionalization with the yeast display platform is a powerful tool for the rapid engineering and analysis of modified proteins. nih.gov
Pharmacological Research and Potential Therapeutic Agents
Assessment of Cytotoxic and Antiproliferative Effects
While this compound is used in the synthesis of novel metal complexes that are later tested for cytotoxic activity, detailed research findings assessing the cytotoxic and antiproliferative effects of the compound itself were not available in the provided search results. A safety data sheet notes that no acute toxicity information is available for the product, though it carries standard hazard classifications such as being harmful if swallowed. fishersci.comnih.gov
Environmental and Ecotoxicological Research
Assessing the potential environmental impact of chemical compounds is a critical aspect of their development. Bioassays are employed to determine the toxicity of substances to living organisms.
The Allium cepa (onion root tip) test is a well-established and sensitive bioassay used to evaluate the genotoxic and cytotoxic effects of various substances nih.goviaees.orgepa.govresearchgate.net. However, based on a review of the available literature, no studies have been published that specifically utilize the Allium cepa bioassay to assess the genotoxicity or cytotoxicity of this compound or its derivatives.
Artemia salina Assay for Acute Toxicity Profiling
The Artemia salina (brine shrimp) lethality assay is a widely used preliminary screening tool to assess the acute toxicity of chemical compounds. This simple, rapid, and cost-effective method utilizes brine shrimp nauplii to determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) within a 24-hour period. A comprehensive search of scientific literature, however, reveals a lack of specific studies that have utilized the Artemia salina assay to determine the acute toxicity profile of this compound.
While the brine shrimp lethality assay has been employed to evaluate the cytotoxicity of various hydrazine derivatives and hydrazones, no direct experimental data for this compound is currently available in published research. Safety Data Sheets for the compound also indicate that no acute toxicity information is available for this product.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity.
DFT calculations are instrumental in predicting the electronic properties of a molecule. For a compound like ethyl hydrazinoacetate, these calculations can determine the optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.
Furthermore, DFT can be used to simulate various types of molecular spectra. Theoretical vibrational frequencies from DFT calculations can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure. Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which helps in interpreting UV-Visible spectra. nih.govmdpi.com
While specific DFT studies on ethyl hydrazinoacetate hydrochloride are not prominent in the literature, this methodology is commonly applied to its derivatives. For instance, studies on hydrazone derivatives, which can be synthesized from ethyl hydrazinoacetate, often employ DFT calculations at levels like B3LYP/6-31G(d,p) to optimize their geometries and analyze their electronic properties. dergipark.org.trepstem.net Such studies provide a template for how the electronic and spectroscopic characteristics of the parent ethyl hydrazinoacetate molecule could be thoroughly investigated.
DFT is a cornerstone for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating and characterizing the transition states that connect reactants to products. By calculating the energy barriers (activation energies), computational chemists can predict the feasibility and kinetics of a reaction pathway. nih.govmun.ca
This compound is a key intermediate in the synthesis of various heterocyclic compounds and hydrazones. fishersci.ca For example, its condensation reaction with an aldehyde or ketone to form a hydrazone involves a series of steps including nucleophilic attack and dehydration. DFT could be employed to model this reaction, calculating the energies of intermediates and transition states to provide a detailed mechanistic picture. This would clarify the role of catalysts and substituent effects on the reaction rate and outcome. Although such a specific study on this compound's reactions is not readily found, the general approach is well-established for similar condensation reactions. mun.ca
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a broader range of computational techniques used to represent and simulate the behavior of molecules.
Molecules with rotatable single bonds, like ethyl hydrazinoacetate, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can depend heavily on its preferred conformation. Computational methods can systematically explore the conformational space to find the global energy minimum structure. While specific conformational analyses for this compound are not published, this would be a standard initial step in any thorough theoretical study of the molecule. The topic of anomeric configurations is not directly applicable to this molecule as it lacks the specific stereoelectronic features of a glycosidic bond.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. bioinformation.netnih.gov This method is fundamental in structure-based drug design for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a drug's activity. researchgate.net
This compound itself is a small building block and is less likely to be studied as a direct ligand for a protein target. However, the derivatives synthesized from it are frequently evaluated for biological activity, and these studies often include molecular docking to rationalize their effects. dergipark.org.trresearchgate.net For example, hydrazone derivatives synthesized using ethyl hydrazinoacetate as a precursor have been docked into the active sites of enzymes like Mycobacterium Tuberculosis InhA to understand their potential as antibacterial agents. dergipark.org.trepstem.net These studies model the binding poses and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ekb.eg
| Derivative Class | Protein Target Example | Purpose of Docking Study | Typical Findings |
|---|---|---|---|
| Hydrazones | InhA (M. Tuberculosis) | To understand antibacterial activity | Identification of key hydrogen bonds and hydrophobic interactions in the active site that explain inhibitory potential. |
| Hydrazones | α-glucosidase | To investigate potential for type-2 diabetes treatment | Analysis of binding modes to rationalize enzyme inhibition and guide the design of more potent inhibitors. researchgate.net |
In Silico Assessment of Drug-like Properties and Pharmacokinetics
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, collectively known as its pharmacokinetic profile. researchgate.net These predictions help to identify candidates with favorable drug-like properties before committing resources to synthesis and experimental testing. nih.gov
While this compound is primarily a synthetic intermediate, its basic physicochemical properties can be computed. Public databases like PubChem provide computed values for properties such as molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. nih.govnih.gov These parameters are used in various drug-likeness rules, such as Lipinski's Rule of Five, to make a preliminary assessment of a molecule's potential to be an orally active drug.
Studies on novel hydrazone derivatives often include a computational ADMET (ADME and Toxicity) profile. dergipark.org.trepstem.net Using web-based tools like SwissADME, researchers can predict a wide range of properties including gastrointestinal absorption, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes, which are critical for drug metabolism. nih.gov These predictive studies are essential for optimizing the pharmacokinetic properties of new chemical entities derived from precursors like this compound.
| Property | Computed Value | Significance in Pharmacokinetics |
|---|---|---|
| Molecular Weight | 118.13 g/mol | Influences absorption and distribution. |
| XLogP3 | -0.7 | Indicates hydrophilicity, affecting solubility and permeability. |
| Hydrogen Bond Donors | 2 | Affects solubility and binding to targets. |
| Hydrogen Bond Acceptors | 3 | Affects solubility and binding to targets. |
Data sourced from PubChem CID 12509. nih.gov
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
The ADME properties of a drug candidate are crucial for its potential success. Computational models are frequently used to predict these parameters based on the molecule's structure. For this compound, several key physicochemical properties have been computed, which can be used to infer its likely ADME profile nih.gov.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 154.59 g/mol | nih.gov |
| XLogP3 | -1.1 | nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Exact Mass | 154.0509053 Da | nih.gov |
| Polar Surface Area | 74.4 Ų | nih.gov |
These computed properties suggest that this compound generally aligns with the characteristics of orally bioavailable drugs. Its low molecular weight and negative XLogP3 value indicate good water solubility, which is favorable for absorption. The number of hydrogen bond donors and acceptors, along with the polar surface area, are within ranges typically associated with good membrane permeability. In silico models for predicting ADME properties are continually evolving, utilizing large datasets and machine learning to improve accuracy mdpi.comsrce.hrresearchgate.netmdpi.com.
Evaluation of Druglikeness and Medicinal Chemistry Parameters
"Druglikeness" is a qualitative concept used to assess a compound's potential to be an orally active drug with respect to its physicochemical properties. Several rule-based filters, such as Lipinski's Rule of Five, are employed to evaluate druglikeness researchgate.net.
Based on the computed properties in Table 1, this compound adheres to Lipinski's Rule of Five:
Molecular Weight: 154.59 g/mol (< 500)
LogP (XLogP3): -1.1 (< 5)
Hydrogen Bond Donors: 3 (≤ 5)
Hydrogen Bond Acceptors: 4 (≤ 10)
Identification of Pan Assay Interference Compounds (PAINS)
Pan Assay Interference Compounds (PAINS) are molecules that tend to show activity in multiple, unrelated high-throughput screening assays, often due to non-specific mechanisms rather than selective binding to a biological target wikipedia.org. The identification of potential PAINS is a critical step in computational screening to avoid pursuing false positives nih.govnih.govdrughunter.com.
The structure of this compound contains a hydrazine (B178648) moiety. Hydrazine and its derivatives, particularly hydrazones, have been identified as potential PAINS alerts in some contexts wikipedia.org. These alerts are often associated with the potential for non-specific reactivity, such as covalent modification of proteins or chelation of metal ions nih.gov. However, the presence of a PAINS substructure does not automatically disqualify a compound, but rather serves as a flag for careful experimental validation nih.govnih.gov. It is important to note that many FDA-approved drugs contain substructures that could be flagged as PAINS, highlighting the need for nuanced interpretation of these alerts nih.gov.
Isotope Effects in Reaction Kinetics and Metabolic Studies
Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes wikipedia.orglibretexts.orgprinceton.edu. The study of KIEs, particularly with deuterium (²H) substitution for protium (¹H), is a powerful tool for elucidating reaction mechanisms, including those involved in drug metabolism nih.govwikipedia.org.
The metabolic fate of this compound would likely involve enzymatic reactions, such as hydrolysis of the ethyl ester or oxidation of the hydrazine moiety. The C-H bonds within the ethyl group and at the carbon adjacent to the hydrazine are potential sites of metabolic transformation by enzymes like cytochrome P450s nih.gov.
If a C-H bond is broken in the rate-determining step of a metabolic reaction, replacing that hydrogen with a deuterium atom will typically slow down the reaction rate libretexts.org. This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond princeton.edu. The magnitude of this "deuterium isotope effect" can provide information about the transition state of the reaction.
While no specific studies on the isotope effects in the reaction kinetics or metabolism of this compound have been reported, the principles of KIEs are broadly applicable. For instance, if the ethyl group undergoes metabolic oxidation, deuterating the methylene or methyl positions could significantly alter the rate and pathways of its metabolism plos.orgresearchgate.net. This strategy is sometimes intentionally used in drug design to modulate pharmacokinetic properties, potentially leading to improved metabolic stability and a longer half-life wikipedia.org. Theoretical studies and computational modeling can predict the potential magnitude of KIEs for different metabolic pathways rutgers.edu.
Future Directions and Emerging Research Opportunities
Innovations in Synthetic Strategies for Enhanced Sustainability and Yield
The traditional synthesis of ethyl hydrazinoacetate hydrochloride and its derivatives is undergoing a paradigm shift towards greener and more efficient methodologies. rsc.orgresearchgate.netorientjchem.orgminarjournal.com Researchers are increasingly focusing on the principles of green chemistry to minimize the environmental impact of chemical processes. rsc.orgresearchgate.netorientjchem.orgmdpi.com This includes the use of less hazardous reagents, solvent-free reaction conditions, and catalyst-free approaches. rsc.orgorientjchem.orgminarjournal.com
One promising strategy involves the use of microwave irradiation, which can significantly reduce reaction times and improve yields. minarjournal.com Additionally, multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are being explored as a sustainable approach for the synthesis of pyrazole (B372694) and pyridine derivatives from hydrazine (B178648) compounds. longdom.org A patented method highlights a preparation process for this compound with advantages such as mild reaction conditions, high yield (up to 97.9%), high purity, low cost, and environmental friendliness, making it suitable for industrial production. google.com This method involves the use of ethyl chloroacetate or ethyl bromoacetate as a starting material, followed by a reaction with tert-butyl carbazate, deprotection, and hydrochloride formation. google.com
These innovative synthetic routes not only enhance the economic viability of producing this compound but also align with the growing demand for environmentally responsible chemical manufacturing.
Table 1: Comparison of Synthetic Methodologies for Hydrazino Compounds
| Methodology | Key Advantages |
| Conventional Synthesis | Established and well-understood reaction pathways. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and often milder reaction conditions. minarjournal.com |
| Multicomponent Reactions | High atom economy, reduced waste, and simplified purification processes. longdom.org |
| Catalyst-Free Synthesis | Avoids the use of potentially toxic and expensive metal catalysts. rsc.org |
| Solvent-Free "Grinding" Technique | Environmentally friendly, reduces solvent waste, and can lead to higher yields. orientjchem.org |
Exploration of Novel Derivatization Pathways for Targeted Biological Functions
This compound serves as a crucial precursor for the synthesis of a wide array of hydrazone derivatives, which are known to possess a broad spectrum of biological activities. nih.goviscientific.org The presence of the azomethine group (-NHN=CH-) is considered essential for the bioactivity of these compounds. researchgate.netnih.gov Researchers are actively exploring novel derivatization pathways to synthesize hydrazones with tailored biological functions, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. nih.govnih.gov
Recent studies have focused on the synthesis of hydrazide-hydrazone derivatives and their subsequent heterocyclization to create novel coumarin, pyridine, thiazole, and thiophene derivatives with significant antitumor activity. nih.gov The reaction of this compound with various aldehydes and ketones provides a straightforward route to a diverse library of hydrazones. orientjchem.orgnih.govmdpi.com These derivatives are then evaluated for their therapeutic potential against various diseases. For instance, novel hydrazide-hydrazone derivatives have been synthesized and shown to be promising antimicrobial agents. mdpi.com
The versatility of the hydrazone scaffold allows for fine-tuning of its steric and electronic properties through the introduction of different substituents, enabling the design of compounds with high specificity and potency for their biological targets.
Table 2: Examples of Bioactive Hydrazone Derivatives
| Derivative Class | Targeted Biological Function |
| Coumarin-hydrazones | Antitumor nih.gov |
| Pyridine-hydrazones | Antitumor nih.gov |
| Thiazole-hydrazones | Antimicrobial, Antitumor nih.govmdpi.com |
| Thiophene-hydrazones | Antitumor nih.gov |
| Indole-hydrazones | Antimicrobial nih.gov |
Advanced Applications in Molecular Probes and Imaging Agents
The unique chemical properties of hydrazine derivatives are being harnessed for the development of advanced molecular probes and imaging agents. frontiersin.orgekb.eg Fluorescent probes based on a diethyl malonate platform have been successfully developed for the detection of hydrazine in living cells and environmental samples. frontiersin.org These "turn-on" probes exhibit a significant increase in fluorescence upon reacting with hydrazine, allowing for its sensitive and selective detection. rsc.org
Researchers are exploring the potential of incorporating the this compound moiety into the design of novel fluorescent probes. The reactivity of the hydrazine group can be exploited to create sensors that respond to specific analytes or changes in the cellular microenvironment. Such probes could have significant applications in bio-imaging, allowing for the visualization of biological processes in real-time. frontiersin.orgrsc.org The development of these tools is crucial for advancing our understanding of cellular function and for the diagnosis of diseases.
Deeper Elucidation of Biological Mechanisms and Off-Target Effects
While the broad-spectrum biological activity of hydrazone derivatives is well-documented, a deeper understanding of their mechanisms of action and potential off-target effects is crucial for their development as safe and effective therapeutic agents. nih.govnih.gov Current research is focused on elucidating the specific molecular targets of these compounds and the signaling pathways they modulate.
For example, some hydrazine derivatives are known to act as vasodilators by stimulating guanylate cyclase. nih.gov Understanding such mechanisms at a molecular level is essential for optimizing the therapeutic efficacy of these compounds while minimizing adverse effects. Future research will likely involve a combination of biochemical assays, cell-based studies, and animal models to comprehensively characterize the pharmacological profile of novel this compound derivatives. Identifying potential off-target interactions early in the drug discovery process is a key priority to ensure the development of highly selective and safe drug candidates.
Synergistic Integration of Experimental and Computational Methodologies in Drug Design
The design and development of new drugs based on the this compound scaffold are being significantly accelerated by the synergistic integration of experimental and computational approaches. nih.govnih.govtandfonline.comnih.govresearchgate.netmdpi.com In silico methods, such as molecular docking, density functional theory (DFT) analysis, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, are being used to predict the biological activity and pharmacokinetic properties of novel hydrazone derivatives before their synthesis. nih.govnih.govtandfonline.commdpi.com
Molecular docking studies, for instance, can help identify the binding modes of hydrazone derivatives to their protein targets, providing valuable insights for the rational design of more potent inhibitors. nih.govtandfonline.comnih.gov Computational tools also aid in predicting the drug-likeness of a compound based on criteria such as Lipinski's rule of five. mdpi.com This integrated approach allows researchers to prioritize the synthesis of compounds with the highest potential for therapeutic success, thereby saving time and resources. The combination of computational predictions with experimental validation is a powerful strategy for the efficient discovery of new drug candidates derived from this compound. nih.govnih.govnih.gov
Q & A
Q. What is the role of ethyl hydrazinoacetate hydrochloride in heterocyclic compound synthesis?
this compound serves as a versatile hydrazine synthon in constructing nitrogen-containing heterocycles. For example, it reacts with electrophilic partners like acetimidamide to form triazole derivatives via cyclization (e.g., 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid) under mild conditions . It also participates in pyrazolone synthesis through condensation with carbonyl compounds, as seen in Knoevenagel ligation strategies for site-selective peptide immobilization . Typical reaction conditions involve refluxing in ethanol or dioxane with sodium acetate as a base.
Q. What are common impurities encountered during its use, and how can they be mitigated?
A major impurity is the hydrazine adduct (e.g., compound 12 in ), which forms during condensation reactions and precipitates, reducing yield and purity (crude purity ~70%). Polar impurities can be partially removed via crystallization, though this lowers recovery (e.g., 35% yield after crystallization) . To mitigate, avoid isolating unstable intermediates (e.g., intermediate 5 in , which decomposes above 50°C) and prioritize in situ reactions. LC-MS monitoring is recommended to detect transient intermediates .
Q. How does this compound facilitate metal coordination chemistry?
It acts as a ligand precursor in transition-metal complexes. For instance, it forms Pd(II) complexes with N-heteroaromatic hydrazone ligands, where the hydrazine moiety chelates metals via N,O-donor sites. These complexes exhibit cytotoxic activity against cancer cell lines (e.g., HL-60, U251) through apoptosis induction . Similarly, Co(III) complexes derived from this compound adopt chiral octahedral geometries stabilized by hydrogen-bonding networks, relevant to bioinorganic studies .
Q. What are the recommended handling and storage protocols?
The compound is hygroscopic and thermally sensitive. Differential scanning calorimetry (DSC) data indicate decomposition risks above 50°C . Store in airtight containers at 2–8°C, protected from light and moisture. Use personal protective equipment (PPE) during handling due to potential hydrazine residue in commercial batches .
Advanced Research Questions
Q. How can researchers optimize purity in triazole syntheses involving this reagent?
Despite efforts to vary solvents (dioxane, ethanol), additives (acids/bases), and temperature, purification remains challenging due to persistent hydrazine adducts . A proposed solution is in situ generation of reactive intermediates (e.g., acetimidamide) to bypass isolation steps that introduce impurities. For example, reacting intermediate 5 directly with this compound in a one-pot protocol improved yield sustainability .
Q. How does chelate ring size in Pd(II) complexes influence cytotoxic activity?
Complexes with smaller chelate rings (e.g., five-membered from 8-quinolinecarboxaldehyde ligands) exhibit enhanced cytotoxicity compared to larger rings. Density functional theory (DFT) studies correlate smaller rings with optimized lipophilicity and DNA interaction, achieving IC50 values comparable to cisplatin in HL-60 cells . Structural optimization should balance ring size and ligand hydrophobicity for targeted bioactivity.
Q. Why is in situ generation preferred over isolation of intermediates?
Isolation of intermediates like acetimidamide (5 ) poses safety risks (energetic decomposition) and introduces impurities during storage . In situ protocols reduce handling steps, improve reaction efficiency, and minimize side products. For example, templated syntheses of Co(III) complexes achieved 61% yield by avoiding intermediate isolation .
Q. How efficient is this compound in protein bioconjugation compared to other hydrazines?
In yeast display systems, this compound enables hydrazine-mediated protein release but requires prolonged reaction times (3 days) and dialysis to remove excess reagent. Its efficiency is lower than azide-terminated hydrazines, which offer faster kinetics and higher specificity . Optimization of pH (8.0) and buffer composition (MOPS-NaOH with BSA) is critical to minimize nonspecific binding .
Q. What controls regioselectivity in heterocycle formation during drug synthesis?
In lenacapavir synthesis, regioselectivity for pyrazole ring formation is governed by steric and electronic effects. This compound reacts preferentially at the less hindered carbonyl site of trifluoroacetate-derived enolates, directing cyclization to the desired position. Saponification and oxidation steps further refine selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
